![molecular formula C14H12N2 B14004785 6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile CAS No. 14003-22-6](/img/structure/B14004785.png)
6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile is an organic compound with a unique structure that combines a benzoannulene core with a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzoannulene derivative with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ylidenepropanedinitrile can be compared with other similar compounds, such as:
- 6,7,8,9-Tetrahydro-5h-benzo7annulen-5-ol : This compound has a hydroxyl group instead of the propanedinitrile moiety, leading to different reactivity and applications.
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl trifluoromethanesulfonate : This compound contains a trifluoromethanesulfonate group, which imparts different chemical properties and reactivity.
- {6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanol : This compound has a methanol group, leading to different chemical behavior and potential applications.
The uniqueness of 6,7,8,9-Tetrahydro-5h-benzo7
Properties
CAS No. |
14003-22-6 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H12N2/c15-9-12(10-16)14-8-4-2-6-11-5-1-3-7-13(11)14/h1,3,5,7H,2,4,6,8H2 |
InChI Key |
VLIQAYMQCGCZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C#N)C#N)C2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


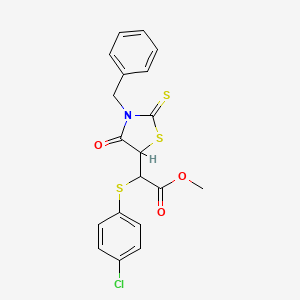
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)
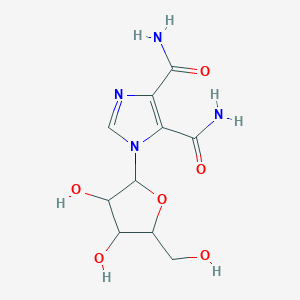
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)

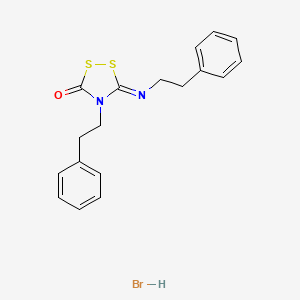

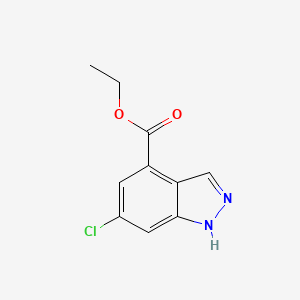

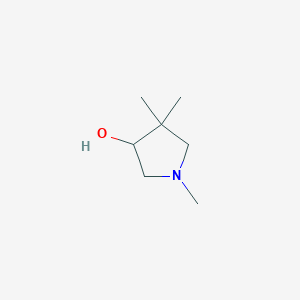
![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)


